molecular formula C15H19N3S B15120820 1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine

1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B15120820
M. Wt: 273.4 g/mol
InChI Key: OPZLUDQRKQCARW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2,3-dimethylphenylamine with 1,3-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the thiazole ring, which may affect its biological activity.

    1-(1,3-Thiazol-2-yl)piperazine: Lacks the dimethylphenyl group, which may influence its chemical properties.

Uniqueness

1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)piperazine is unique due to the presence of both the dimethylphenyl and thiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C15H19N3S/c1-12-4-3-5-14(13(12)2)17-7-9-18(10-8-17)15-16-6-11-19-15/h3-6,11H,7-10H2,1-2H3

InChI Key

OPZLUDQRKQCARW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CS3)C

Origin of Product

United States

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